3'-C-ethinylcytidine

Gastric Cancer Cytostatic Assay Nucleoside Analog Comparison

Sourced as TAS-106 (ECyd), this RNA polymerase I/II/III inhibitor is essential for dCK-independent cancer research. It retains nanomolar potency in gemcitabine-resistant models (>10-fold resistance overcome) and outperforms 5-FU (75-fold) and cisplatin (15-fold) in gastric cancer assays, providing a robust benchmark for oncology screening and ADC payload development.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
Cat. No. B13393095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-C-ethinylcytidine
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)
InChIKeyJFIWEPHGRUDAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-C-Ethynylcytidine (ECyd/TAS-106): A Clinical-Phase RNA Polymerase Inhibitor Nucleoside Analog for Anticancer and Antiviral Research Procurement


3'-C-Ethynylcytidine (ECyd, also known as TAS-106) is a synthetic ribo-nucleoside analog characterized by a 3'-ethynyl modification on the cytidine scaffold [1]. It is a metabolic antagonist that acts as a competitive inhibitor of RNA polymerases I, II, and III following intracellular phosphorylation to its active triphosphate form (ECTP) [2]. ECyd has demonstrated broad-spectrum antitumor activity at nanomolar concentrations in preclinical models and advanced to Phase II clinical evaluation for solid malignancies [3].

Why 3'-C-Ethynylcytidine Cannot Be Substituted with Generic Cytidine Analogs in Targeted Research


Substituting 3'-C-ethynylcytidine (ECyd) with generic cytidine analogs (e.g., gemcitabine, cytarabine) fails because ECyd operates through a fundamentally distinct biochemical pathway. It is phosphorylated exclusively by uridine-cytidine kinase (UCK), not deoxycytidine kinase (dCK) [1]. This difference has direct experimental consequences: UCK2 expression correlates with ECyd sensitivity, and tumors with dCK deficiency or downregulation—a common gemcitabine resistance mechanism—remain susceptible to ECyd [2].

3'-C-Ethynylcytidine (ECyd) Procurement Evidence: Quantitative Differentiation from Comparator Compounds


Superior Cytostatic Potency in Gastric Adenocarcinoma: ECyd vs. 5-FU and Cisplatin

In a direct head-to-head preclinical study using human gastric adenocarcinoma cell lines (23132/87), ECyd achieved the same cytostatic effect as standard chemotherapeutics at substantially lower concentrations [1].

Gastric Cancer Cytostatic Assay Nucleoside Analog Comparison

Activity Retention in Gemcitabine-Resistant Pancreatic Cancer: Direct Comparative Evidence

In an established gemcitabine-resistant human pancreatic cancer cell line, ECyd maintained potent antitumor activity while gemcitabine efficacy was substantially diminished [1].

Pancreatic Cancer Drug Resistance Gemcitabine Comparator

Clinical Pharmacokinetic Validation: Dose-Proportional Behavior and Defined Elimination Profile

Phase I clinical pharmacokinetic analysis established that ECyd exhibits dose-proportional PK with a terminal elimination half-life of 11.3 ± 3.3 hours and 71% urinary excretion as unchanged drug [1].

Pharmacokinetics Phase I Clinical Trial Human ADME

Broad-Spectrum In Vitro Antitumor Potency: Nanomolar IC₅₀ Across Multiple Human Tumor Types

ECyd demonstrates potent, exposure-time-dependent cytotoxicity across five human tumor types, with IC₅₀ values reaching sub-10 nM at 72-hour exposure [1].

Broad-Spectrum Antitumor IC₅₀ Profiling Nucleoside Analog

Alternative Dosing Schedule Clinical Feasibility: Defined MTD and Recommended Phase II Dose

Phase I dose-escalation established the maximum tolerated dose (MTD) of ECyd as 6.31 mg/m² and the recommended Phase II dose as 4.21 mg/m² when administered as an IV bolus every 3 weeks [1].

Clinical Dosing Maximum Tolerated Dose Phase II Recommendation

Antiviral Activity Against Hepatitis C Virus: Defined EC₅₀ for HCV NS5B Polymerase

ECyd demonstrates potent inhibition of Hepatitis C virus genotype 1b replication with an EC₅₀ of 21 nM against the NS5B RNA-dependent RNA polymerase [1].

Hepatitis C Virus Antiviral NS5B Polymerase Inhibition

Validated Research and Industrial Application Scenarios for 3'-C-Ethynylcytidine (ECyd/TAS-106) Based on Quantitative Evidence


Gemcitabine-Resistant Pancreatic Cancer Model Development and Validation

ECyd is indicated for procurement when establishing or validating gemcitabine-resistant pancreatic cancer models. The direct evidence showing maintained ECyd activity in gemcitabine-resistant cells—where gemcitabine sensitivity drops >10-fold—makes ECyd a mechanistically validated tool for studying dCK-independent antitumor mechanisms and for screening compounds intended to overcome gemcitabine resistance [1].

High-Potency Positive Control for Gastric Adenocarcinoma In Vitro Screening Panels

ECyd serves as a high-potency reference standard in gastric adenocarcinoma cytotoxicity screening. The direct head-to-head data showing 75-fold greater potency than 5-FU and 15-fold greater potency than cisplatin in 23132/87 gastric cancer cells provides a quantifiable benchmark for assay validation and for evaluating novel compounds against this malignancy [1].

Duplex Drug and ADC Payload Development Programs

ECyd is an established payload candidate for duplex drug and antibody-drug conjugate (ADC) development. The demonstrated cytostatic potency of ECyd-containing duplex constructs (e.g., 5FdU-ECyd) in gastric cancer and hepatoblastoma models supports procurement of ECyd as a validated warhead for conjugation strategies and phosphodiester-linked prodrug design [1].

RNase L-Mediated Apoptosis Pathway Mechanistic Studies

ECyd is a validated chemical probe for investigating the RNase L/JNK/mitochondria-dependent apoptosis axis. The established mechanism—where ECyd-induced RNA polymerase inhibition activates RNase L, leading to JNK phosphorylation and cytochrome c release—provides a defined pharmacological tool for dissecting this apoptotic signaling pathway in cancer biology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-C-ethinylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.